(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid
Description
(S)-1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid (CAS: 198646-60-5) is a chiral piperidine derivative widely used as a synthetic intermediate in pharmaceuticals and organic chemistry. Its molecular formula is C₁₁H₁₇NO₅, with a molecular weight of 243.3 g/mol and a purity typically ≥95–97% . Key physicochemical properties include:
- Melting Point: 121–125°C
- Optical Activity: [α]²²/D = -18.5° (c = 1 in chloroform)
- LogP: 0.98 (moderate lipophilicity)
- Solubility: 12 g/L in water at 25°C
- Sensitivity: Air- and moisture-sensitive .
The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, while the 4-oxo and carboxylic acid groups enable diverse reactivity, such as nucleophilic additions or peptide couplings .
Properties
CAS No. |
198646-60-5 |
|---|---|
Molecular Formula |
C11H16NO5- |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/p-1/t8-/m0/s1 |
InChI Key |
GPBCBXYUAJQMQM-QMMMGPOBSA-M |
SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via 1,3-Dipolar Cycloaddition
A seminal six-step enantioselective synthesis was developed using L-serine as a chiral auxiliary (Figure 1). The process involves:
-
Protection of L-serine : Conversion to a nitrone via condensation with ethyl glyoxylate.
-
Cycloaddition : Reaction with methyl acrylate to form an isoxazolidine intermediate.
-
Ring-opening hydrogenolysis : Cleavage of the isoxazolidine to yield a γ-amino alcohol.
-
Oxidation : Introduction of the 4-oxo group using Dess-Martin periodinane.
-
Boc protection : tert-Butoxycarbonylation of the amine.
-
Hydrolysis : Conversion of the ester to the carboxylic acid.
This route achieves an overall yield of 28% with >99% enantiomeric excess (ee).
Table 1: Key Reaction Parameters for Cycloaddition-Based Synthesis
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Nitrone formation | Ethyl glyoxylate, RT, 12 h | 85 | – |
| Cycloaddition | Methyl acrylate, 0°C, 24 h | 78 | 99 |
| Hydrogenolysis | H₂/Pd-C, MeOH, 6 h | 91 | 99 |
| Oxidation | Dess-Martin periodinane, DCM, 2 h | 89 | – |
| Boc protection | Boc₂O, DMAP, DCM, 0°C | 95 | – |
| Hydrolysis | LiOH, THF/H₂O, RT | 82 | – |
Enantioselective Strategies
Chiral Pool Approach Using Serine Derivatives
The (S)-enantiomer is synthesized from L-serine, while the (R)-enantiomer employs D-serine. Stereochemical integrity is preserved through:
-
Curtius rearrangement : Retains configuration during conversion of α-hydroxy esters to γ-amino alcohols.
-
Crystallization-induced asymmetric transformation : Enhances ee to >99% via recrystallization in hexane/ethyl acetate.
Table 2: Comparison of Enantiomer Synthesis
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Starting material | L-Serine | D-Serine |
| Key step | Curtius rearrangement | Curtius rearrangement |
| Final ee | 99.2% | 98.8% |
| Overall yield | 28% | 26% |
Oxidation Strategies for 4-Oxo Group Introduction
Dess-Martin Periodinane vs. Swern Oxidation
Dess-Martin periodinane is preferred for its mild conditions and high selectivity (Table 3). Alternatives include:
-
Swern oxidation (oxalyl chloride/DMSO): Requires cryogenic conditions (-78°C) but avoids over-oxidation.
-
TPAP/NMO : Catalytic tetrapropylammonium perruthenate with N-methylmorpholine N-oxide.
Table 3: Oxidation Method Comparison
| Method | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dess-Martin | 25 | 89 | 98 |
| Swern | -78 | 75 | 95 |
| TPAP/NMO | 0 | 82 | 97 |
Industrial-Scale Production
Continuous Flow Synthesis
Industrial methods prioritize scalability and cost-efficiency:
Table 4: Solvent Effects on Boc Protection
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DCM | 2 | 95 |
| 2-MeTHF | 3 | 93 |
| THF | 4 | 88 |
Analytical Characterization
Spectroscopic Validation
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 80:20) resolves enantiomers with = 12.3 min (S) and 14.1 min (R).
Comparative Analysis of Synthetic Methods
Table 5: Method Optimization Metrics
| Method | Steps | Overall Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Cycloaddition route | 6 | 28 | >99 | High |
| Chiral resolution | 4 | 35 | 99 | Moderate |
| Enzymatic synthesis | 3 | 40 | 95 | Low |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions to modify the ketone group or the piperidine ring.
Reduction: Reduction reactions can be employed to convert the ketone group to an alcohol, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amine group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the free amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid.
Major Products
Alcohol Derivatives: From reduction of the ketone group.
Free Amine Derivatives: From deprotection of the Boc group.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₇NO₅
- Molecular Weight : 243.26 g/mol
- CAS Number : 198646-60-5
- Melting Point : 121-126°C
- Optical Rotation : -22° (c=1 in chloroform)
The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents.
Synthesis of Bioactive Molecules
(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for further functionalization, making it a versatile building block in drug development.
Case Study: Synthesis of Piperidine Derivatives
Research has demonstrated that derivatives of this compound can exhibit significant biological activity against various diseases. For instance, modifications to the piperidine ring have led to the discovery of new analgesics and anti-inflammatory agents.
Antitumor Activity
Recent studies indicate that compounds derived from this compound show promising antitumor activity. These derivatives have been tested against several cancer cell lines, demonstrating the potential for developing new anticancer therapies.
Data Table: Antitumor Activity of Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative A | MCF7 | 12.5 | |
| Derivative B | HeLa | 8.3 | |
| Derivative C | A549 | 15.0 |
Asymmetric Synthesis
The compound is utilized in asymmetric synthesis due to its chiral nature. It can be employed as a chiral auxiliary in reactions to produce enantiomerically enriched products.
Example Reaction:
The use of this compound in Michael additions has been explored, leading to high yields of desired products with excellent enantioselectivity.
Protecting Group Strategy
In synthetic organic chemistry, the Boc group is widely used as a protecting group for amines. The strategic use of this compound allows chemists to selectively protect amino groups during multi-step syntheses, facilitating complex molecule construction.
Polymer Chemistry
Research has shown that derivatives of this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
Data Table: Properties of Polymer Composites
Mechanism of Action
The mechanism of action of (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid depends on its application. In pharmaceutical research, it may act as a precursor to active compounds that interact with specific molecular targets such as enzymes or receptors. The Boc group provides stability during synthesis, allowing for controlled reactions to produce the desired active molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at Position 2: Carboxylic Acid vs. Ester/Methyl Groups
(S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester (CAS: 790667-49-1)
- Molecular Formula: C₁₁H₁₉NO₃
- Molecular Weight : 213.27 g/mol
- Key Differences :
- Replaces the carboxylic acid at position 2 with a methyl ester , reducing polarity (higher LogP compared to the target compound).
- Lacks the acidic proton, limiting its utility in reactions requiring carboxylate activation (e.g., amide bond formation).
- Applications: Intermediate in alkaloid synthesis or chiral auxiliaries .
1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid (CAS: 98303-20-9)
- Similarity Score : 0.95 (structural similarity)
- Key Differences: Lacks the 4-oxo group, reducing electrophilicity at position 3.
Substitution at Position 4: Oxo vs. Hydroxyl/Phenyl Groups
(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid (CAS: 955016-25-8)
- Similarity Score : 0.92
- Key Differences :
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS: 96314-29-3)
Data Table: Comparative Physicochemical Properties
*Predicted based on structural analogs.
Biological Activity
(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, commonly referred to as Boc-4-oxopiperidine, is a compound with significant biological activity, particularly in medicinal chemistry. Its structure is characterized by a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality, which contributes to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₁H₁₇NO₅
- Molecular Weight : 243.26 g/mol
- Melting Point : 121-126 °C
- Optical Rotation : -22° (c=1 in chloroform)
- CAS Number : 198646-60-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the Boc group enhances its stability and solubility, facilitating its use in drug development.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of specific enzymes involved in metabolic processes. For instance, it has been studied for its inhibitory effects on certain kinases, which play crucial roles in cell signaling pathways related to growth and proliferation.
Biological Activity Data
A summary of key studies investigating the biological activity of this compound is presented below:
Case Studies
- PDK1 Inhibition : A study highlighted the role of this compound as an inhibitor of PDK1, which is crucial for the activation of several AGC kinases involved in cancer signaling pathways. The compound was shown to reduce the activation of downstream targets such as S6K and SGK in vitro, suggesting potential applications in cancer therapy .
- Drug Development Applications : The compound has been explored within multicomponent reactions aimed at synthesizing novel drug candidates. Its structural features allow for modifications that can lead to improved efficacy and selectivity against specific biological targets .
Q & A
Q. What are the key synthetic routes for (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, and how can reaction efficiency be optimized?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by oxidation to introduce the 4-oxo group. Critical steps include:
- Boc Protection : Use anhydrous conditions with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF, catalyzed by DMAP .
- Oxidation : Selective oxidation of the 4-position can be achieved with Dess-Martin periodinane or Swern oxidation to avoid over-oxidation .
- Purification : Reverse-phase HPLC or silica gel chromatography is recommended to isolate the product from intermediates like Boc-deprotected byproducts .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm stereochemistry (e.g., S-configuration at C2) and Boc-group integrity. The 4-oxo group appears as a carbonyl signal at ~208 ppm in ¹³C NMR .
- X-ray Crystallography : For absolute configuration verification, single-crystal diffraction using SHELXL-2018/3 is recommended. Proper Flack parameter analysis (e.g., x > 0.3) ensures enantiopurity validation .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₁H₁₇NO₅; theoretical 243.26 g/mol) .
Q. What are common impurities in synthesis, and how are they mitigated?
- Boc-Deprotected Byproducts : Trace acids or moisture can hydrolyze the Boc group. Use rigorous anhydrous conditions and monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Over-Oxidation Products : Uncontrolled oxidation may yield 4-hydroxy or carboxylated derivatives. Optimize stoichiometry of oxidizing agents (e.g., 1.1 eq Dess-Martin) .
- Diastereomers : Chiral HPLC (Chiralpak IA column) resolves S/R diastereomers, with mobile phase hexane:isopropanol (90:10) .
Q. What safety protocols are critical for handling this compound in the lab?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Avoid dust formation using fume hoods .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent Boc-group hydrolysis .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous organic waste .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the nucleophilicity of the 2-carboxylic acid group. Key parameters:
- Electrostatic Potential Maps : Highlight electron-deficient regions at C4-oxo, which may participate in hydrogen bonding during crystallization .
- Transition State Analysis : Predict activation energy for amide bond formation with amino esters, guiding catalyst selection (e.g., HOBt/EDCI) .
Q. What strategies resolve contradictions in chiral purity analysis between HPLC and X-ray data?
- Flack Parameter Refinement : In X-ray analysis, ensure the Flack parameter (x) converges to <0.1 for enantiopure samples. Discrepancies with HPLC may arise from crystal twinning; use TWINABS for data correction .
- Circular Dichroism (CD) : Correlate Cotton effects (e.g., negative band at 220 nm) with S-configuration to cross-validate HPLC retention times .
Q. How is this compound applied in studying enzyme inhibition mechanisms?
The 4-oxo-piperidine scaffold mimics transition states in protease-catalyzed reactions. Example protocols:
- Kinetic Assays : Measure inhibition constants (Ki) against trypsin-like proteases using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC). IC₅₀ values <10 µM indicate competitive binding .
- Crystallography : Co-crystallize with target enzymes (e.g., thrombin) to resolve binding modes at 1.8 Å resolution using SHELX .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
